molecular formula C25H18FN3O2 B2681657 1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901246-29-5

1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2681657
CAS RN: 901246-29-5
M. Wt: 411.436
InChI Key: DPGVNSTWKWURCF-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Potential

A study synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole. These compounds, including ones with fluorophenyl groups, showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), highlighting their potential as antitubercular agents (S. Kantevari et al., 2011).

Fluorescence and Light-Emitting Applications

Research on pyrazolo[3,4-b]quinoline derivatives has demonstrated their efficacy as organic fluorescent materials suitable for light-emitting devices. Their fluorescence remains stable under various conditions, although it can be efficiently quenched by protic acids in a reversible manner. This property makes them applicable in devices that require stable light emission with the possibility of controlled quenching (Linping Mu et al., 2010).

Sensing Applications

Novel fluorescent dyes based on the pyrazolo[3,4-b]quinoline skeleton, such as 1,3,4-triphenyl-6-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-ylmethyl)-1H-pyrazolo[3,4-b]quinoline, have been developed. These compounds act as sensors for the fluorescence detection of small inorganic cations, with mechanisms involving electron transfer processes. This sensitivity to cationic interaction highlights their potential in detecting and analyzing inorganic substances in various environments (M. Mac et al., 2010).

Cytotoxic Activity

A study on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to pyrazolo[3,4-b]quinoline, showed potent cytotoxic activities against various cancer cell lines. This suggests that modifications of the pyrazolo[3,4-b]quinoline core could yield compounds with significant therapeutic potential in oncology (L. Deady et al., 2003).

properties

IUPAC Name

12-(3-fluorophenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-15-5-7-16(8-6-15)24-20-14-27-21-13-23-22(30-9-10-31-23)12-19(21)25(20)29(28-24)18-4-2-3-17(26)11-18/h2-8,11-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGVNSTWKWURCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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